molecular formula C11H11ClN2O4 B14395926 Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- CAS No. 86801-13-0

Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-

Katalognummer: B14395926
CAS-Nummer: 86801-13-0
Molekulargewicht: 270.67 g/mol
InChI-Schlüssel: MLTHCXNSNQIJBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a hydrazino group and a chloro-ethoxy-oxoethylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method is the oxidation of 2-chlorotoluene using potassium permanganate . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Another approach involves the hydrolysis of α,α,α-trichloro-2-toluene .

Industrial Production Methods

On an industrial scale, the production of benzoic acid derivatives often involves catalytic oxidation processes. For example, toluene can be catalytically oxidized with air in the presence of vanadium pentoxide (V2O5) or manganese and cobalt acetates to produce benzoic acid . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes, affecting their activity. The pathways involved include the inhibition of certain metabolic processes and the modulation of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

86801-13-0

Molekularformel

C11H11ClN2O4

Molekulargewicht

270.67 g/mol

IUPAC-Name

2-[2-(1-chloro-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C11H11ClN2O4/c1-2-18-11(17)9(12)14-13-8-6-4-3-5-7(8)10(15)16/h3-6,13H,2H2,1H3,(H,15,16)

InChI-Schlüssel

MLTHCXNSNQIJBJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.